Cas no 31486-85-8 (Thieno[2,3-b]thiophene-2-carboxaldehyde)
![Thieno[2,3-b]thiophene-2-carboxaldehyde structure](https://ja.kuujia.com/scimg/cas/31486-85-8x500.png)
Thieno[2,3-b]thiophene-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- Thieno[2,3-b]thiophene-2-carboxaldehyde
- thieno[2,3-b]thiophene-5-carbaldehyde
- DS-017768
- CHEMBL53496
- GPYQGYMQLPQMML-UHFFFAOYSA-N
- DTXSID60393728
- thieno[2,3-b]thiophene-2-carbaldehyde
- SCHEMBL6626773
- AKOS006277308
- 31486-85-8
-
- インチ: InChI=1S/C7H4OS2/c8-4-6-3-5-1-2-9-7(5)10-6/h1-4H
- InChIKey: GPYQGYMQLPQMML-UHFFFAOYSA-N
- ほほえんだ: C1=CSC2=C1C=C(S2)C=O
計算された属性
- せいみつぶんしりょう: 167.97042
- どういたいしつりょう: 167.97035709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 73.6Ų
じっけんとくせい
- PSA: 17.07
Thieno[2,3-b]thiophene-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1691213-1g |
Thieno[2,3-b]thiophene-2-carbaldehyde |
31486-85-8 | 98% | 1g |
¥7801.00 | 2024-08-02 |
Thieno[2,3-b]thiophene-2-carboxaldehyde 関連文献
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Jan Podlesny,Old?ich Pytela,Milan Klikar,Veronika Jelínková,Iwan V. Kityk,Katarzyna Ozga,Jaroslaw Jedryka,Myron Rudysh,Filip Bure? Org. Biomol. Chem. 2019 17 3623
Thieno[2,3-b]thiophene-2-carboxaldehydeに関する追加情報
Thieno[2,3-b]thiophene-2-carboxaldehyde (CAS No. 31486-85-8): A Key Intermediate in Modern Pharmaceutical Synthesis
Thieno[2,3-b]thiophene-2-carboxaldehyde, identified by its Chemical Abstracts Service (CAS) number CAS No. 31486-85-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and reactivity. This compound belongs to the thiophene derivatives family, which is well-known for its broad applications in medicinal chemistry, agrochemicals, and materials science. The presence of both thiophene and aldehyde functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.
The structural motif of Thieno[2,3-b]thiophene-2-carboxaldehyde consists of a fused ring system comprising a thiophene ring connected to a benzene ring, with an aldehyde group (-CHO) attached to the second carbon of the thiophene ring. This unique arrangement imparts distinct chemical properties that are highly conducive to further functionalization, enabling the construction of more complex molecular architectures. The aldehyde functionality, in particular, serves as a reactive handle for condensation reactions, such as Schiff base formation, which are pivotal in the synthesis of metal chelates and coordination complexes with potential therapeutic applications.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Among these, derivatives of Thieno[2,3-b]thiophene-2-carboxaldehyde have been explored for their pharmacological potential. For instance, studies have demonstrated the compound's utility in generating inhibitors targeting various enzymatic pathways implicated in diseases such as cancer and inflammation. The fused thiophene-benzene core is particularly interesting because it can mimic natural product scaffolds that exhibit significant biological activity. Moreover, the aldehyde group allows for further derivatization into amides, esters, or hydrazones, expanding the scope of possible pharmacophores.
The synthesis of Thieno[2,3-b]thiophene-2-carboxaldehyde typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the cyclization of 2-aminothiophene-3-carboxaldehyde with appropriate electrophiles to form the fused heterocycle. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to construct the desired ring system with high regioselectivity. These synthetic strategies highlight the compound's accessibility and synthetic tractability, making it an attractive building block for medicinal chemists.
The pharmacological relevance of Thieno[2,3-b]thiophene-2-carboxaldehyde and its derivatives has been underscored by several preclinical studies. Researchers have reported promising results from compounds derived from this scaffold that exhibit inhibitory effects on kinases and other targets relevant to oncology. Additionally, derivatives modified at the aldehyde position have shown anti-inflammatory properties by modulating cytokine production pathways. These findings underscore the compound's potential as a lead structure for drug discovery initiatives aimed at addressing unmet medical needs.
The versatility of Thieno[2,3-b]thiophene-2-carboxaldehyde extends beyond pharmaceutical applications into materials science. Its ability to form stable coordination complexes with transition metals has led to investigations into its use as a ligand in catalytic systems. Such complexes have been explored for their role in organic transformations and as sensors for detecting small molecules or metal ions. The dual functionality of this compound—combining a heterocyclic core with an aldehyde group—makes it particularly adept at serving as a node in supramolecular assemblies or as a precursor for functional materials.
The growing interest in sustainable chemistry has also influenced the research surrounding Thieno[2,3-b]thiophene-2-carboxaldehyde. Efforts have been directed toward developing green synthetic routes that minimize waste and energy consumption without compromising yield or purity. For example, solvent-free reactions or those utilizing biodegradable solvents have been investigated to enhance environmental compatibility. Such advancements align with global trends toward greener pharmaceutical manufacturing processes while maintaining high standards of chemical synthesis.
In conclusion, Thieno[2,3-b]thiophene-2-carboxaldehyde (CAS No. 31486-85-8) represents a structurally intriguing and synthetically valuable intermediate with far-reaching implications across multiple scientific disciplines. Its role in pharmaceutical synthesis continues to be illuminated by ongoing research efforts aimed at uncovering new biological activities and optimizing synthetic methodologies. As our understanding of heterocyclic chemistry evolves, compounds like this are poised to play an increasingly pivotal role in shaping future advancements in drug discovery and material science.
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